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Compound of Interest

Compound Name: Camostat

Cat. No.: B1201512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of Camostat mesylate

against new and emerging viral strains, with a particular focus on respiratory viruses. Its

performance is evaluated alongside other antiviral alternatives, supported by experimental data

from recent in vitro studies.

Executive Summary
Camostat mesylate is a serine protease inhibitor that has garnered significant attention for its

potential as a broad-spectrum antiviral agent. Its primary mechanism of action involves the

inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2). This

protease is crucial for the cleavage and activation of the spike (S) protein of numerous viruses,

a critical step for viral entry into host cells. By blocking TMPRSS2, Camostat effectively

prevents the virus from entering the cell, thereby inhibiting infection at a very early stage. This

host-targeted mechanism suggests a higher barrier to the development of viral resistance

compared to drugs that target viral components, which can be prone to mutations.

Recent research has largely focused on its efficacy against SARS-CoV-2 and its variants.

However, the reliance of other respiratory viruses, such as influenza and other coronaviruses,

on TMPRSS2 for cellular entry makes Camostat a promising candidate for pandemic

preparedness. This guide synthesizes the available data to facilitate an informed assessment

of its potential in drug development pipelines.
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Comparative Analysis of Antiviral Efficacy
The following table summarizes the in vitro efficacy of Camostat and its active metabolite,

GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), against various viral strains. For

comparative purposes, data for other antiviral agents, including Nafamostat (another

TMPRSS2 inhibitor), Remdesivir, Favipiravir, and Molnupiravir, are also included where

available. The data is primarily presented as EC50 (half-maximal effective concentration) or

IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a

drug that is required for 50% of its maximal effect or inhibition.
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Virus Strain Drug Cell Line
EC50 / IC50
(µM)

Reference

SARS-CoV-2
Camostat

mesylate
Calu-3 0.107 [1]

FOY-251 (GBPA) Calu-3 0.178 [1][2]

Nafamostat

mesylate
Calu-3 0.0022 [3]

Remdesivir Vero E6 0.77 [4]

Favipiravir Vero E6 61.88 [5]

Molnupiravir

(NHC)
Calu-3 0.08 [6]

MERS-CoV
Camostat

mesylate
Calu-3 2B4 >10

Nafamostat

mesylate
Calu-3 2B4 ~1.0 [7]

Influenza A

(H1N1)

Camostat

mesylate
HTE >0.01 µg/mL* [8]

Favipiravir MDCK 0.19 - 22.48

SARS-CoV-2

Omicron Variants

Molnupiravir

(NHC)
Vero E6 0.28 - 5.50 [9]

Remdesivir Varies Varies [10]

*Note: The study on Influenza A (H1N1) reported a significant reduction in viral titers at

concentrations of 10 ng/mL and above, which is equivalent to approximately 0.02 µM.

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating antiviral efficacy,

the following diagrams are provided in the DOT language for Graphviz.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.biorxiv.org/content/10.1101/2020.08.05.237651v1
https://www.biorxiv.org/content/10.1101/2020.08.05.237651v1
https://journals.asm.org/doi/10.1128/spectrum.02167-21
https://pmc.ncbi.nlm.nih.gov/articles/PMC9425784/
https://www.researchgate.net/figure/In-vitro-studies-on-efficacy-of-remdesivir-and-its-active-component-against-highly_tbl1_343504174
https://pmc.ncbi.nlm.nih.gov/articles/PMC8646822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9013824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8406266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7110702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10777856/
https://journals.asm.org/doi/abs/10.1128/aac.01233-24
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Viral Entry Signaling Pathway and Inhibition by
Camostat
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

